molecular formula C8H9FO2 B13566010 (r)-2-Fluoro-4-(1-hydroxyethyl)phenol

(r)-2-Fluoro-4-(1-hydroxyethyl)phenol

Cat. No.: B13566010
M. Wt: 156.15 g/mol
InChI Key: HXGFGGQHVBUIFM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Fluoro-4-(1-hydroxyethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the second position and a hydroxyethyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoro-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing very good to excellent yields without the need for chromatographic purification.

Industrial Production Methods

Industrial production of ®-2-Fluoro-4-(1-hydroxyethyl)phenol may involve the use of biocatalysts such as resting cells of Saccharomyces cerevisiae. This approach allows for the enantioselective reduction of prochiral sila-ketones to produce enantiomerically pure compounds . The bioconversion is performed on a large scale in bioreactors, ensuring high production rates and yields.

Chemical Reactions Analysis

Types of Reactions

®-2-Fluoro-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid is commonly used as an oxidizing agent for phenols.

    Nucleophilic Substitution: Reactions typically involve concentrated sodium hydroxide solution at high temperatures (above 350°C).

Major Products Formed

    Oxidation: The major product formed is para-benzoquinone.

    Nucleophilic Substitution: The products include phenol and diphenyl ether.

Scientific Research Applications

®-2-Fluoro-4-(1-hydroxyethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Fluoro-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. For example, β2-agonists, which share structural similarities with this compound, exert their effects by activating adenylyl cyclase, leading to increased production of cyclic adenosine monophosphate (cAMP). This activation results in the phosphorylation of various proteins, altering their activity and leading to physiological responses such as bronchodilation and uterine relaxation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Fluoro-4-(1-hydroxyethyl)phenol is unique due to the presence of both a fluorine atom and a hydroxyethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

2-fluoro-4-[(1R)-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H9FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m1/s1

InChI Key

HXGFGGQHVBUIFM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)O)F)O

Canonical SMILES

CC(C1=CC(=C(C=C1)O)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.